

Quantitative Comparison of BTK Inhibitors on MRI Lesion Reduction

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Compound Focus: Evobrutinib

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BTK Inhibitor	Trial Phase	Dosage	Effect on T1 Gd+ Lesions	Key Findings & Additional Outcomes
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| **Evobrutinib** [1] | Phase II | 75 mg once daily | Reduced by **70%** vs. placebo (rate ratio 0.30) | • **ARR**: 0.13 (vs. placebo 0.37). • **T2 Lesions**: Significant reduction with 75 mg twice daily vs. placebo (rate ratio 0.42) [1]. | | **Evobrutinib** [2] | Phase II | 75 mg daily | Reduced by **56%** vs. placebo (weeks 12-24) | Data from a different analysis of the phase II trial [2]. | | **Tolebrutinib** [2] | Phase II | 60 mg daily | Reduced by **87%** vs. placebo (week 12) | — |

Detailed Experimental Protocol for Key Evobrutinib Trial

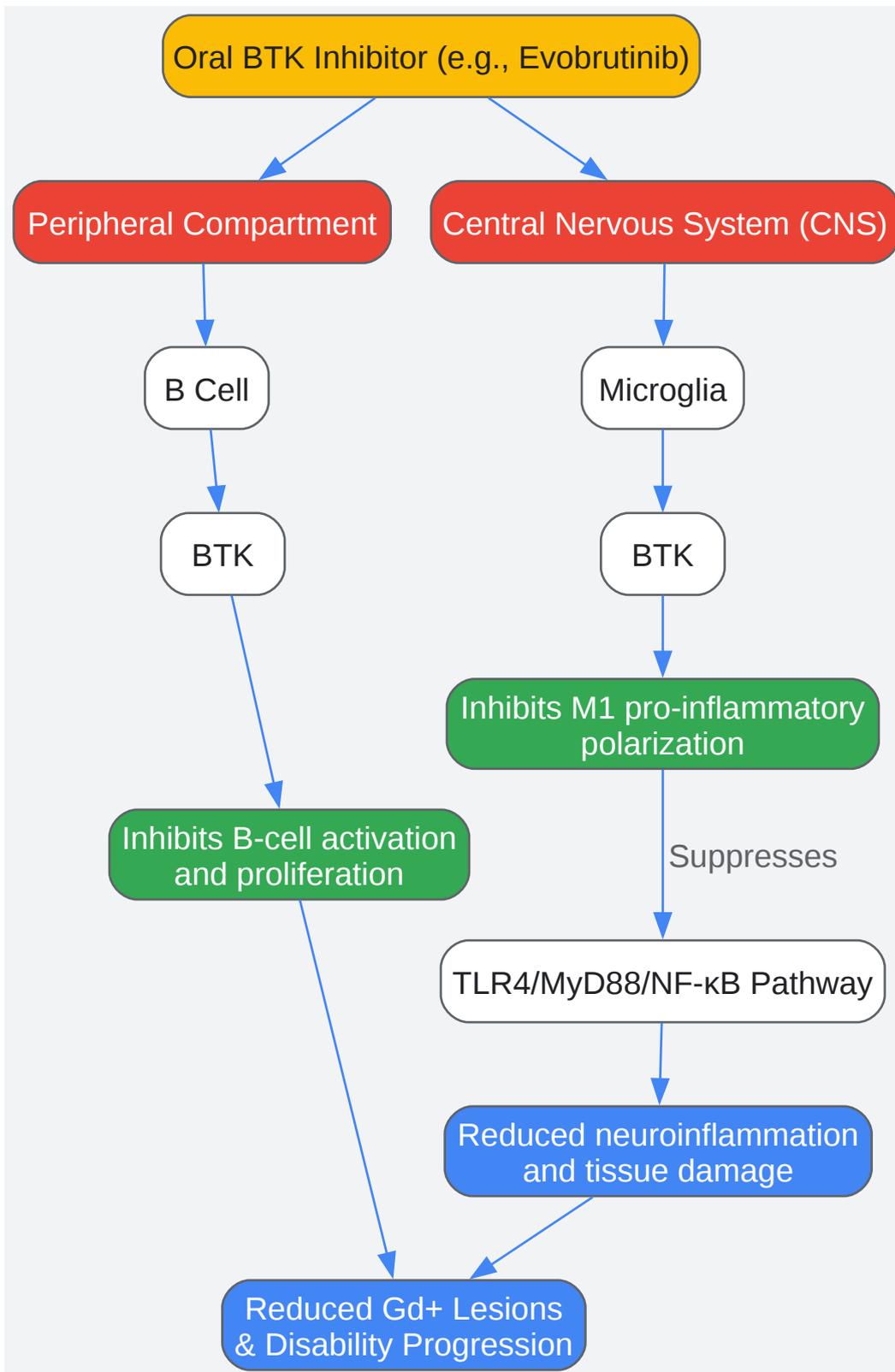
The core data for **Evobrutinib**'s efficacy comes from a **48-week, randomized, placebo-controlled, double-blind phase II trial** [3] [1].

- **Primary Endpoint**: The cumulative number of T1 gadolinium-enhancing (Gd+) lesions assessed on MRI scans from week 12 to week 24 [3].
- **Patient Population**: Individuals with relapsing multiple sclerosis (RMS), including relapsing-remitting MS (RRMS) and active secondary progressive MS (SPMS) [3].
- **Intervention Groups**: Participants were randomized to receive one of the following:

- **Evobrutinib** 25 mg once daily
- **Evobrutinib** 75 mg once daily
- **Evobrutinib** 75 mg twice daily
- Placebo
- *Reference Arm*: An open-label group received dimethyl fumarate (240 mg twice daily) for comparison [1].
- **MRI Assessment Schedule**: MRI scans were performed at weeks 12, 16, 20, and 24 to monitor the formation of new lesions [1].
- **Secondary Outcomes**:
 - **Annualized Relapse Rate (ARR)**
 - Number of new or enlarging T2 lesions on MRI [1].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the proposed dual mechanism of action of BTK inhibitors like **Evobrutinib** in multiple sclerosis, targeting both peripheral and central nervous system inflammation.



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The diagram shows that **Evobrutinib** works through two main compartments [2] [4]:

- **In the Periphery:** It inhibits BTK in B-cells, thereby reducing their activation and the subsequent B-cell-dependent T-cell activation [2].
- **Within the CNS:** It crosses the blood-brain barrier, enters microglia, and inhibits BTK. This inhibits the pro-inflammatory TLR4/MyD88/NF- κ B signaling pathway, reducing M1 microglial polarization and subsequent neuroinflammation, which is crucial for controlling compartmentalized inflammation in progressive MS [2] [4].

Efficacy and Limitations in Later-Stage Trials

While the phase II data for **Evobrutinib** was promising, it is important to note the outcomes of subsequent phase III trials:

- In the **EvolutionRMS 1 and 2** phase III trials, **Evobrutinib did not meet its primary endpoint** of reducing annualized relapse rates compared to teriflunomide. It also showed a slightly higher rate of Gd+ lesions compared to the active comparator [2].
- This contrasts with its strong phase II performance against placebo, highlighting that efficacy can vary significantly between trial phases and based on the choice of active comparator.

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To cite this document: Smolecule. [Quantitative Comparison of BTK Inhibitors on MRI Lesion Reduction]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b527651#evobrutinib-gadolinium-enhancing-lesions-reduction>]

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